molecular formula C9H17Cl B13228964 1-(Butan-2-yl)-1-(chloromethyl)cyclobutane

1-(Butan-2-yl)-1-(chloromethyl)cyclobutane

Cat. No.: B13228964
M. Wt: 160.68 g/mol
InChI Key: OYDJHJBJIAZVRU-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-1-(chloromethyl)cyclobutane is a synthetic organic compound featuring a cyclobutane ring disubstituted with a sec-butyl group and a chloromethyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The cyclobutane ring is a motif of high interest due to its ring strain and potential as a bioisostere in drug design . The presence of the chloromethyl group provides a versatile handle for further functionalization, allowing researchers to create more complex molecules through nucleophilic substitution reactions. The butan-2-yl (sec-butyl) group contributes to the compound's overall lipophilicity, which can influence its behavior in biological systems or material science applications . This chemical is offered for research purposes, such as in the exploration of new pharmacologically active compounds or the development of novel synthetic methodologies. This compound is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17Cl

Molecular Weight

160.68 g/mol

IUPAC Name

1-butan-2-yl-1-(chloromethyl)cyclobutane

InChI

InChI=1S/C9H17Cl/c1-3-8(2)9(7-10)5-4-6-9/h8H,3-7H2,1-2H3

InChI Key

OYDJHJBJIAZVRU-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CCC1)CCl

Origin of Product

United States

Stereochemical Considerations and Conformational Analysis

Stereoisomerism in 1-(Butan-2-yl)-1-(chloromethyl)cyclobutane

Stereoisomerism is a critical feature of this compound, arising from two distinct sources of chirality within its structure: the butan-2-yl substituent and the substituted carbon atom of the cyclobutane (B1203170) ring.

The target molecule, this compound, possesses two stereocenters:

C1 of the cyclobutane ring: This carbon is attached to four different groups: the chloromethyl group, the butan-2-yl group, and two methylene (B1212753) (-CH₂-) groups within the ring (C2 and C4) that are part of the larger ring structure.

C2 of the butan-2-yl group: As described above.

With two stereocenters, a maximum of 2² = 4 stereoisomers can exist. These stereoisomers can be classified into pairs of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The possible combinations of configurations are:

(1R, 2'R)-1-(butan-2-yl)-1-(chloromethyl)cyclobutane

(1S, 2'S)-1-(butan-2-yl)-1-(chloromethyl)cyclobutane

(1R, 2'S)-1-(butan-2-yl)-1-(chloromethyl)cyclobutane

(1S, 2'R)-1-(butan-2-yl)-1-(chloromethyl)cyclobutane

The (1R, 2'R) and (1S, 2'S) isomers constitute one pair of enantiomers, while the (1R, 2'S) and (1S, 2'R) isomers form a second enantiomeric pair. The relationship between any member of the first pair and any member of the second pair is diastereomeric. Accessing specific di-substituted cyclobutane derivatives with high diastereoselectivity and enantioselectivity is a significant area of research in synthetic chemistry. rsc.org

Table 1: Stereoisomers of this compound

Stereocenter 1 (Cyclobutane C1) Stereocenter 2 (Butan-2-yl C2') Stereoisomeric Relationship
R R Enantiomer of (S,S)
S S Enantiomer of (R,R)
R S Enantiomer of (S,R)
S R Enantiomer of (R,S)
R,R R,S Diastereomers

Stereocontrol and Diastereoselective/Enantioselective Synthesis of Cyclobutane Derivatives

The synthesis of complex, chiral cyclobutanes is a formidable challenge due to the inherent ring strain and the difficulty in controlling stereochemistry. semanticscholar.orgnih.gov Modern synthetic strategies focus on methods that can selectively produce a single desired stereoisomer.

One established strategy for stereocontrol involves the use of a chiral auxiliary. In this approach, an enantiomerically pure molecule (the auxiliary) is covalently bonded to a reactant to direct the stereochemical outcome of a key bond-forming step. nih.gov For cyclobutane synthesis, a chiral auxiliary could be attached to one of the olefin precursors in a [2+2] cycloaddition reaction. researchgate.net The steric and electronic properties of the auxiliary guide the approaching reactants to form the cyclobutane ring with a specific facial selectivity, leading to a diastereomeric excess of the product. After the key stereocenter(s) are set, the auxiliary is cleaved to yield the enantioenriched cyclobutane product. This method has proven effective for creating enantiopure mechanically planar chiral rotaxanes and related structures, demonstrating the power of auxiliaries in controlling stereochemistry. nih.gov

Asymmetric catalysis offers a more atom-economical approach to enantioenriched cyclobutanes. This method employs a small amount of a chiral catalyst to generate large quantities of a chiral product. rsc.org The synthesis of chiral cyclobutanes has been advanced significantly by the development of catalytic enantioselective methods. acs.orgnih.gov

Key catalytic strategies include:

[2+2] Cycloadditions: Transition metals (e.g., cobalt, rhodium) or organocatalysts can mediate the [2+2] cycloaddition of alkenes. researchgate.net Visible-light-induced photocycloadditions using chiral catalysts have also emerged as a powerful tool. acs.orgchemistryviews.org

Hydrometallation and Carbometallation: Rhodium-catalyzed asymmetric hydrometallation or carbometallation of cyclobutenes, followed by subsequent reactions, provides a modular route to functionalized chiral cyclobutanes. nih.govnih.gov

Cascade Reactions: Complex cyclobutane structures can be assembled with excellent diastereo- and enantioselectivity through cascade reactions, such as an iridium-catalyzed asymmetric allylic etherification followed by a [2+2] photocycloaddition. nih.gov

Table 2: Examples of Asymmetric Catalysis for Cyclobutane Synthesis

Reaction Type Catalyst System Key Features Selectivity Achieved
Cascade Allylic Etherification/[2+2] Cycloaddition Iridium (Ir) Catalyst Uses simple alkenes without directing groups. acs.orgnih.gov Up to 12:1 dr, >99% ee nih.gov
Asymmetric Hydrometallation Rhodium (Rh) Catalyst Direct addition to unactivated cyclobutenes. nih.gov High regioselectivity and enantioselectivity.
Reductive Coupling Photoredox and Cobalt (Co) Dual Catalysis Desymmetric coupling of cyclobutenes with alkynes. researchgate.net Excellent enantioselectivities.

dr = diastereomeric ratio; ee = enantiomeric excess

Conformational Dynamics of the Cyclobutane Ring

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. A planar conformation would force all eight C-H bonds on adjacent carbons into eclipsing positions, creating significant torsional strain. chemistrytalk.org To alleviate this strain, the cyclobutane ring adopts a "puckered" or bent conformation. chemistrytalk.orgtandfonline.com

The presence of substituents, such as the butan-2-yl and chloromethyl groups at the C1 position, influences the conformational equilibrium. The bulky substituents will preferentially occupy positions that minimize steric interactions, which can affect the puckering dynamics and the preferred conformation of the ring. Computational and experimental studies on substituted cyclobutanes show that substituents modulate the conformational preference of the ring-puckering. acs.org

| Puckered (Bent) | ~88° | Reduced (skewed H-atoms) | Lower | More Stable chemistrytalk.org |

Ring Puckering and Inversion Barriers

Contrary to a simple planar representation, the cyclobutane ring exists in a dynamic, puckered conformation. libretexts.orgdalalinstitute.comsaskoer.ca This deviation from planarity is a strategy to alleviate the torsional strain that would arise from eclipsed hydrogen atoms on adjacent carbon atoms in a flat structure. libretexts.orgmasterorganicchemistry.com The resulting three-dimensional shape is often described as a "butterfly" conformation, where one carbon atom is bent out of the plane formed by the other three. saskoer.camasterorganicchemistry.com

The degree of this puckering is quantified by the dihedral angle, which for unsubstituted cyclobutane is approximately 25-35 degrees. libretexts.orgresearchgate.net This puckered structure is not static; the ring undergoes a rapid process of inversion, or "ring-flipping," where the out-of-plane carbon atom flips to the opposite side. This inversion passes through a higher-energy planar transition state. saskoer.ca

The energy required to overcome this transition state is known as the inversion barrier. For the parent cyclobutane molecule, this barrier is relatively low, allowing for rapid interconversion between the two equivalent puckered conformations at room temperature. High-level ab initio calculations and experimental data place this barrier at approximately 482-498 cm⁻¹ (around 1.4 kcal/mol). researchgate.netnih.govnih.gov

Table 1: Conformational Parameters for Unsubstituted Cyclobutane
ParameterReported Value
Puckering Angle (θ)~25-35°
Inversion Barrier~482-498 cm⁻¹ (~1.4 kcal/mol)

Influence of Substituents on Cyclobutane Conformation

The introduction of substituents onto the cyclobutane ring significantly alters its conformational preferences. In a puckered cyclobutane ring, substituent positions can be classified as either axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing outwards from the ring).

In the case of 1,1-disubstituted cyclobutanes, such as this compound, the two substituents are attached to the same carbon atom. This necessitates that one group occupies an axial-like position while the other assumes an equatorial-like position. The conformational equilibrium of the ring will be heavily influenced by the steric demands of these two groups. To minimize steric strain, particularly unfavorable 1,3-diaxial interactions with hydrogens on the C3 carbon, the bulkier substituent will preferentially occupy the more spacious equatorial position.

For this compound, the two substituents at the C1 position are the butan-2-yl group and the chloromethyl group. The butan-2-yl group is considerably larger and more sterically demanding than the chloromethyl group. Consequently, the conformational equilibrium is expected to strongly favor the conformer where the butan-2-yl group is in the equatorial position, forcing the smaller chloromethyl group into the axial position.

This strong preference for a specific conformer will have a direct impact on the ring's dynamic properties. The energy difference between the two puckered conformations (one with the butan-2-yl group equatorial and the other with it axial) will be significant. As a result, the inversion barrier for this compound is predicted to be substantially higher than that of unsubstituted cyclobutane. The planar transition state of the ring inversion would force both substituents into eclipsed interactions, a high-energy state that is further destabilized by the steric bulk of the butan-2-yl group.

Furthermore, the butan-2-yl group itself contains a stereocenter at its point of attachment to the cyclobutane ring. This means that this compound can exist as a pair of enantiomers: (R)-1-(butan-2-yl)-1-(chloromethyl)cyclobutane and (S)-1-(butan-2-yl)-1-(chloromethyl)cyclobutane. The fundamental conformational preferences discussed—with the butan-2-yl group favoring the equatorial position—will apply to both enantiomers.

Table 2: Predicted Conformational Preferences for this compound
SubstituentPredicted PositionReasoningEffect on Ring Dynamics
Butan-2-ylEquatorial (preferred)Minimization of steric strain due to larger size.Increased inversion barrier compared to unsubstituted cyclobutane. A strong preference for one puckered conformation.
ChloromethylAxial (disfavored)Smaller steric profile compared to the butan-2-yl group.

Reactivity and Chemical Transformations of 1 Butan 2 Yl 1 Chloromethyl Cyclobutane

Reactions Involving the Chloromethyl Moiety

The reactivity of the chloromethyl group in 1-(butan-2-yl)-1-(chloromethyl)cyclobutane is fundamentally dictated by its structural environment. As a primary alkyl chloride attached to a quaternary carbon, it exhibits reactivity analogous to neopentyl halides, characterized by significant steric hindrance that influences the pathways of substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Nucleophilic substitution at the chloromethyl group of this compound is mechanistically complex, with both SN1 and SN2 pathways being significantly impeded.

The SN2 (bimolecular nucleophilic substitution) mechanism, which requires a backside attack by the nucleophile, is severely hindered. pbworks.com The bulky substituted cyclobutane (B1203170) ring effectively shields the electrophilic carbon atom, making it inaccessible to the incoming nucleophile. pbworks.com Consequently, SN2 reactions involving neopentyl-like halides are known to be exceptionally slow. quora.comstackexchange.com

The SN1 (unimolecular nucleophilic substitution) pathway is also problematic. This mechanism involves the initial departure of the leaving group to form a carbocation intermediate. stackexchange.com In this case, the departure of the chloride ion would generate a highly unstable primary carbocation. pbworks.comstackexchange.com While such a carbocation could theoretically form, it would be a high-energy intermediate. However, if formed, this primary carbocation would be expected to undergo a rapid and irreversible rearrangement to a more stable carbocation. quora.comorganicmystery.com This would likely involve a 1,2-alkyl shift, specifically a ring expansion, where a carbon from the cyclobutane ring migrates to the adjacent carbocationic center. This process would yield a more stable tertiary cyclopentyl carbocation, which would then be captured by the nucleophile. Therefore, substitution reactions proceeding under SN1-favoring conditions (e.g., with weak nucleophiles in polar protic solvents) are predicted to yield rearranged cyclopentane (B165970) products rather than direct substitution products on the cyclobutane core. stackexchange.comorganicmystery.com

Table 1: Factors Influencing Nucleophilic Substitution Pathways for this compound
FactorImpact on SN2 PathwayImpact on SN1 Pathway
Substrate StructurePrimary halide, but highly hindered (neopentyl-like). Backside attack is blocked, making the reaction extremely slow. pbworks.comstackexchange.comFormation of an unstable primary carbocation is unfavorable. stackexchange.com
Carbocation StabilityNot applicable.The initial primary carbocation is highly unstable. However, it can rearrange via ring expansion to a stable tertiary cyclopentyl carbocation. quora.comorganicmystery.com
Steric HindranceHigh. This is the primary factor inhibiting the SN2 reaction. quora.comLess of a factor for the rate-determining step, but influences the subsequent attack on the rearranged carbocation.
Predicted OutcomeVery low to no reaction.Slow reaction, leading exclusively to rearranged (ring-expanded) products. stackexchange.com

Elimination Reactions to Form Exocyclic Alkenes

Elimination reactions are often in competition with nucleophilic substitution. chemguide.co.uk For this compound, elimination can be induced by a base to form an alkene.

In an E2 (bimolecular elimination) reaction, a strong base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, in a concerted step that forms a double bond and expels the leaving group. ucalgary.calibretexts.org For this molecule, a strong, sterically hindered base (such as potassium tert-butoxide) could abstract a proton from the cyclobutane ring, leading to the formation of 1-(butan-2-yl)-1-methylenecyclobutane. Strong bases and high temperatures generally favor E2 reactions over substitution. chemguide.co.ukuci.edu

An E1 (unimolecular elimination) reaction proceeds through the same carbocation intermediate as an SN1 reaction. masterorganicchemistry.com Therefore, like the SN1 pathway, the E1 mechanism would be subject to carbocation rearrangement. Following the ring expansion to a tertiary cyclopentyl carbocation, a weak base would abstract an adjacent proton to form a mixture of cyclopentene (B43876) isomers. The direct formation of an exocyclic alkene on the cyclobutane frame is not expected via the E1 pathway due to this rearrangement.

Derivatization of the Chloromethyl Group to Other Functional Handles

The chloromethyl group serves as a "handle" for introducing a variety of other functional groups, primarily through nucleophilic substitution. While direct SN2 reactions are slow, SN1-type reactions can be used to achieve derivatization, with the important caveat that the product will possess a rearranged carbon skeleton. stackexchange.com By selecting an appropriate nucleophile, the chloromethyl group can be converted into a range of functionalities, leading to the synthesis of diverse cyclopentane derivatives.

Table 2: Potential Derivatization Products via Nucleophilic Substitution (with Rearrangement)
Nucleophile (Reagent)Functional Group IntroducedPredicted Rearranged Product Class
Azide (B81097) (NaN3)Azidomethyl (-CH2N3)1-Azido-1-(butan-2-yl)methylcyclopentane
Cyanide (NaCN)Cyanomethyl (-CH2CN)1-(Butan-2-yl)-1-(cyanomethyl)cyclopentane
Hydroxide (NaOH)Hydroxymethyl (-CH2OH)(1-(Butan-2-yl)cyclopentyl)methanol
Alkoxide (NaOR)Alkoxymethyl (-CH2OR)1-(Alkoxymethyl)-1-(butan-2-yl)cyclopentane
Ammonia (NH3)Aminomethyl (-CH2NH2)(1-(Butan-2-yl)cyclopentyl)methanamine

Cyclobutane Ring-Opening Reactions

The significant ring strain inherent in the cyclobutane ring (approximately 26 kcal/mol) is a powerful thermodynamic driving force for reactions that lead to ring cleavage. thieme-connect.de These transformations can typically be initiated by thermal or photochemical energy.

Thermal and Photochemical Ring Cleavage

Thermal ring cleavage of cyclobutane and its derivatives generally proceeds through a non-concerted, stepwise mechanism involving a diradical intermediate. thieme-connect.deacs.org For this compound, thermolysis would cause the rupture of two of the ring's carbon-carbon bonds. There are two primary modes of cleavage:

Cleavage of the C1-C2 and C3-C4 bonds.

Cleavage of the C1-C4 and C2-C3 bonds.

Given the substitution pattern, these two pathways would lead to different sets of alkene products. For instance, cleavage of the bonds opposite the quaternary center (C2-C3) and one adjacent to it (e.g., C1-C4) would ultimately result in the formation of multiple, potentially complex, olefinic fragments. The thermal decomposition of unsubstituted cyclobutane yields two molecules of ethene. nih.gov

Photochemical ring cleavage , in contrast, often follows different mechanistic pathways, which can be understood in the context of electrocyclic reactions governed by orbital symmetry (Woodward-Hoffmann rules). The photochemical ring-opening of alkyl-substituted cyclobutenes, a related process, has been studied and shown to proceed via stereospecific pathways. nih.govresearcher.life For a saturated cyclobutane, photochemical excitation can lead to the formation of an excited state that undergoes C-C bond cleavage. rsc.orgrsc.orgnih.gov This process can lead to the same types of products as thermal cleavage, but the product ratios and stereochemistry may differ significantly due to the different energetic surfaces involved.

Transition Metal-Catalyzed Ring Opening

While direct transition metal-catalyzed ring-opening of 1-alkyl-1-(chloromethyl)cyclobutanes is not extensively documented for this specific compound, the behavior of related strained ring systems provides insights into potential reaction pathways. Transition metals, particularly those with d-electrons available for coordination, can interact with the strained C-C bonds of the cyclobutane ring, facilitating their cleavage.

One plausible pathway involves the oxidative addition of a C-C bond of the cyclobutane ring to a low-valent transition metal center (e.g., Rh(I), Pd(0), Ni(0)). For 1,1-disubstituted cyclobutanes, this insertion can be regioselective. The presence of the chloromethyl group might influence the site of insertion. Following oxidative addition, the resulting metallacyclopentane intermediate can undergo various transformations, such as β-hydride elimination or reductive elimination, to yield a variety of acyclic products.

Another potential transformation is a transition metal-catalyzed ring expansion. For instance, rhodium catalysts have been shown to effect the ring expansion of cyclobutenones. utexas.edu While the subject molecule lacks the carbonyl group of cyclobutenones, related catalytic systems could potentially promote the rearrangement of the cyclobutane core, possibly leading to cyclopentane derivatives. Gold(I) complexes have also been demonstrated to catalyze the ring expansion of 1-alkynylcyclobutanols to form alkylidenecyclopentanones, proceeding through the migration of a carbon-carbon σ-bond onto a gold(I)-activated alkyne. psu.edu This suggests that a similar activation of a functional group attached to the cyclobutane ring could trigger a skeletal rearrangement.

Table 1: Potential Products of Transition Metal-Catalyzed Ring Opening

Catalyst TypePlausible IntermediatePotential Product(s)
Rh(I), Pd(0), Ni(0)MetallacyclopentaneAcyclic alkenes
Rh(I)MetallacyclopentaneSubstituted cyclopentanes
Au(I)Activated complexRing-expanded products

Acid- and Base-Catalyzed Ring Scission

The cyclobutane ring in this compound can be cleaved under both acidic and basic conditions, often leading to a variety of rearranged products.

Acid-Catalyzed Ring Scission:

Under acidic conditions, particularly in the presence of a protic acid or a Lewis acid, the initial step is the protonation of the chlorine atom, enhancing its leaving group ability. However, the formation of a primary carbocation upon the departure of the chloride ion is energetically unfavorable. A more likely scenario involves a concerted process where the C-Cl bond cleavage is assisted by the migration of an adjacent group, leading to a more stable carbocationic intermediate. This is analogous to the Wagner-Meerwein rearrangement observed in neopentyl systems. scribd.comlibretexts.orgwikipedia.orgslideshare.netmsu.edu

In the case of this compound, the departure of the chloride ion can be accompanied by a 1,2-shift of one of the ring carbons, leading to a ring-expanded cyclopentyl cation. This tertiary carbocation is significantly more stable than the initial primary carbocation. Subsequent reaction with a nucleophile present in the medium (e.g., water, alcohol) would yield a substituted cyclopentane derivative. Alternatively, elimination of a proton from the cyclopentyl cation would lead to the formation of a cyclopentene derivative.

Base-Catalyzed Ring Scission:

Under strongly basic conditions, the primary mode of reaction is typically an E2 elimination, involving the abstraction of a proton from the carbon adjacent to the chloromethyl group. masterorganicchemistry.comlibretexts.orgkhanacademy.orgchemistrysteps.comkhanacademy.org However, for ring scission to occur, the base would need to promote a more complex rearrangement. One possibility is an intramolecular substitution, where a carbanion formed elsewhere in the molecule displaces the chloride ion, leading to a bicyclic system. However, given the structure, a more plausible base-induced reaction is the E2 elimination to form 1-(butan-2-yl)-1-(methylidene)cyclobutane.

Ring scission under basic conditions is less common for simple alkyl halides but can be facilitated if the substituents can stabilize the intermediates formed during the ring-opening process.

Rearrangement Pathways of 1,1-Disubstituted Cyclobutanes

The strained nature of the cyclobutane ring makes 1,1-disubstituted cyclobutanes susceptible to various rearrangement reactions, which can be initiated thermally, photochemically, or by catalysts.

Carbocationic and Radical Rearrangements

Carbocationic Rearrangements:

As discussed under acid-catalyzed ring scission, carbocationic rearrangements are a dominant pathway for this compound. The formation of a carbocation at the methylene (B1212753) carbon (by heterolysis of the C-Cl bond) would be followed by a rapid 1,2-alkyl shift, specifically a ring expansion, to form a more stable tertiary cyclopentyl carbocation. msu.edu This is a classic example of a Wagner-Meerwein rearrangement. scribd.comlibretexts.orgwikipedia.orgslideshare.net The driving force for this rearrangement is the relief of ring strain and the formation of a more stable carbocation.

Table 2: Carbocationic Rearrangement of this compound

Initial Carbocation (Unstable)Rearrangement TypeResulting Carbocation (Stable)Final Product(s) (after reaction with Nu⁻/base)
1-(Butan-2-yl)cyclobutylmethyl cation (1°)1,2-Alkyl shift (Ring Expansion)1-(Butan-2-yl)cyclopentyl cation (3°)1-(Butan-2-yl)-1-nucleophile-cyclopentane or 1-(Butan-2-yl)cyclopentene

Radical Rearrangements:

Radical rearrangements can be initiated by homolytic cleavage of the C-Cl bond, which can be induced by heat, light, or a radical initiator. The resulting primary radical is highly reactive and can undergo several transformations. nih.gov A common pathway for radicals adjacent to a strained ring is ring opening. rsc.org In this case, the cyclobutylmethyl radical could undergo β-scission of the cyclobutane ring to generate a more stable acyclic radical.

Alternatively, the initial radical could undergo a 1,2-shift, although this is generally less favorable for radicals than for carbocations. Radical cyclization is another possibility if an unsaturated moiety is present in the molecule. wikipedia.orgacs.org For instance, photoredox-catalyzed radical strain-release/ rsc.orgrsc.org-rearrangement cascades have been used for the synthesis of polysubstituted cyclobutanes. nih.govrsc.org

Skeletal Rearrangements Leading to Other Ring Systems

The high ring strain of the cyclobutane core makes it a useful precursor for the synthesis of other, more stable ring systems, primarily cyclopentanes and, to a lesser extent, cyclohexanes.

The most prominent skeletal rearrangement for this compound is the carbocation-mediated ring expansion to a cyclopentane skeleton, as detailed above. This transformation is driven by the relief of approximately 26 kcal/mol of ring strain associated with the cyclobutane ring and the formation of a more stable carbocationic intermediate.

Other types of skeletal rearrangements can also be envisaged. For example, certain cyclobutane derivatives can be converted to cyclohexene (B86901) derivatives through a vinylcyclobutane rearrangement. While the parent compound does not have the required vinyl group, it could be generated through a subsequent reaction. The synthesis of cyclopentanes from cyclopropyl (B3062369) ketones and alkenes has been reported, highlighting the utility of strained rings in constructing five-membered rings. organic-chemistry.org Similarly, methods exist for the synthesis of cyclopentanes from various starting materials, indicating the thermodynamic preference for the five-membered ring. baranlab.org

Table 3: Summary of Potential Rearrangement Products

Rearrangement TypeKey IntermediatePrimary Product Ring System
Carbocationic (Wagner-Meerwein)Tertiary cyclopentyl cationCyclopentane
Radical-initiatedAcyclic radicalAcyclic
Vinylcyclobutane (hypothetical derivative)Concerted transition stateCyclohexene

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Cyclobutane (B1203170) Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For intricate cyclobutane derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the compound's constitution and stereochemistry.

Advanced 2D NMR techniques are crucial for mapping the connectivity and spatial relationships of atoms within 1-(butan-2-yl)-1-(chloromethyl)cyclobutane.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings through two to three bonds. This is instrumental in identifying the spin systems of the butan-2-yl group and the cyclobutane ring protons, allowing for the tracing of proton connectivities within these fragments. For instance, the methine proton of the butan-2-yl group would show correlations to the methyl and methylene (B1212753) protons of the same group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively assign the carbon signals for each protonated carbon in the molecule, such as the chloromethyl group, the cyclobutane ring carbons, and the carbons of the butan-2-yl substituent.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is critical for determining the relative stereochemistry of the molecule. For example, NOE correlations between protons of the butan-2-yl group and specific protons on the cyclobutane ring can help establish the orientation of the butyl group relative to the ring.

A hypothetical table of expected 2D NMR correlations for this compound is presented below.

Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)NOESY Correlations (¹H)
Chloromethyl (CH₂)-C(chloromethyl)Quaternary C, Cyclobutane CH₂Butan-2-yl protons, Cyclobutane protons
Butan-2-yl (CH)Butan-2-yl CH₃, Butan-2-yl CH₂C(butan-2-yl CH)Quaternary C, Butan-2-yl CH₃, Butan-2-yl CH₂Chloromethyl protons, Cyclobutane protons
Cyclobutane (CH₂)Other Cyclobutane CH₂C(cyclobutane CH₂)Quaternary C, Other Cyclobutane CChloromethyl protons, Butan-2-yl protons

The stereochemistry of this compound can be investigated using NMR techniques. The molecule has two stereocenters: the quaternary carbon of the cyclobutane ring and the chiral center in the butan-2-yl group. This gives rise to the possibility of diastereomers.

The relative stereochemistry can often be determined through the analysis of proton-proton coupling constants (³JHH) and NOESY data. The magnitude of vicinal coupling constants in the cyclobutane ring can provide information about the dihedral angles between adjacent protons, which in turn relates to the cis/trans relationship of substituents. In many cases, converting the molecule to a more rigid, cyclic derivative can make the interpretation of coupling constants more straightforward.

NOESY is particularly valuable for determining through-space interactions. For instance, observing a NOE between a proton on the butan-2-yl group and a proton on the chloromethyl group would suggest a specific spatial arrangement of these substituents. The presence or absence of such cross-peaks can help in assigning the relative configuration of the stereocenters.

Mass Spectrometry Techniques for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₇Cl), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas. The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl isotopes occurring in an approximate 3:1 ratio, leading to M+ and M+2 peaks in the mass spectrum. libretexts.org

PropertyValue
Molecular FormulaC₉H₁₇Cl
Monoisotopic Mass (³⁵Cl)160.1019 u
Monoisotopic Mass (³⁷Cl)162.0990 u
Isotopic Ratio (M+ / M+2)~ 3:1

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, fragmentation is likely to occur at the weaker bonds and to form stable carbocations.

Plausible fragmentation pathways could include:

Loss of the chloromethyl radical (•CH₂Cl) or a chlorine radical (•Cl).

Cleavage of the butan-2-yl group.

Ring-opening of the cyclobutane moiety followed by further fragmentation.

The analysis of these fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the butan-2-yl and chloromethyl groups to the cyclobutane ring.

A hypothetical table of major fragment ions and their proposed structures is provided below.

m/zProposed Fragment
160/162[C₉H₁₇Cl]⁺ (Molecular Ion)
125[C₉H₁₇]⁺ (Loss of Cl)
111[C₈H₁₄]⁺ (Loss of CH₂Cl)
57[C₄H₉]⁺ (Butan-2-yl cation)
56[C₄H₈]⁺ (Loss of HCl from molecular ion)

Chromatographic Separations for Mixture Analysis and Isomer Resolution

The separation of isomers, particularly those with similar physical properties like diastereomers, can be challenging. mdpi.com High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for isomer resolution. The choice of stationary phase is critical for achieving separation. Chiral stationary phases (CSPs) in either HPLC or SFC would be necessary for the separation of enantiomers, should the synthesis be non-stereospecific. For diastereomers, separation can often be achieved on standard stationary phases (e.g., silica or C18) by carefully optimizing the mobile phase composition.

Gas chromatography (GC) can also be employed for the analysis of volatile cyclobutane derivatives. The use of long capillary columns with specialized stationary phases can provide the high resolution needed to separate closely related isomers.

The successful separation of isomers is crucial not only for obtaining pure compounds but also for allowing the individual characterization of each isomer by the spectroscopic methods described above.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. For a compound like this compound, GC-MS would be instrumental in both confirming its identity and assessing its purity.

Analysis Workflow:

Sample Introduction and Separation: A vaporized sample would be introduced into the gas chromatograph. The separation would occur in a capillary column, likely a non-polar or medium-polarity column, based on the compound's boiling point and affinity for the stationary phase. The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

Mass Spectrometry and Fragmentation: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

Expected Fragmentation Pattern:

While a specific mass spectrum for this compound is not available, a hypothetical fragmentation pattern can be predicted based on its structure. Key fragmentation pathways would likely involve the loss of the chlorine atom, cleavage of the butyl group, and fragmentation of the cyclobutane ring.

Purity Assessment:

The presence of any impurities would be indicated by additional peaks in the gas chromatogram. The mass spectra of these peaks could then be analyzed to identify the nature of the impurities. The relative peak areas in the chromatogram can be used to quantify the purity of the sample.

A hypothetical data table for a GC-MS analysis is presented below:

ParameterValue
Column Type DB-5ms (or equivalent)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min
Carrier Gas Helium
Ionization Mode Electron Impact (70 eV)
Mass Range 40-400 amu

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds. For a chiral molecule like this compound, chiral HPLC is essential for separating its enantiomers.

Achiral HPLC for Purity Assessment:

Chiral HPLC for Enantiomeric Separation:

The separation of the enantiomers of this compound requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for a broad range of chiral compounds. The choice of the specific CSP and the mobile phase (often a mixture of alkanes and an alcohol modifier in normal-phase mode) is critical for achieving enantiomeric resolution.

The successful separation of the enantiomers would result in two distinct peaks in the chromatogram, allowing for the determination of the enantiomeric excess (ee) or enantiomeric ratio of the sample.

A hypothetical data table for a chiral HPLC analysis is presented below:

ParameterValue
Chiral Stationary Phase Chiralpak IA (or similar amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

X-ray Crystallography for Absolute Configuration Determination (if applicable for derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. While obtaining suitable single crystals of a relatively small and flexible molecule like this compound itself might be challenging, this technique is highly applicable to its crystalline derivatives.

Methodology:

To determine the absolute configuration, a derivative of the target compound is often prepared by reacting it with a molecule of known absolute stereochemistry (a chiral auxiliary) or by introducing a heavy atom to facilitate anomalous dispersion measurements. If a suitable single crystal of such a derivative can be grown, it is then subjected to X-ray diffraction analysis.

The diffraction pattern is used to calculate the electron density map of the crystal, which reveals the precise arrangement of atoms in the molecule. For chiral molecules, specialized techniques, such as the use of anomalous dispersion, allow for the unambiguous determination of the absolute configuration (R or S) of each stereocenter.

The successful application of X-ray crystallography would provide irrefutable proof of the compound's stereochemistry, which is crucial in fields such as medicinal chemistry and materials science.

Applications and Future Research Directions

1-(Butan-2-yl)-1-(chloromethyl)cyclobutane as a Chemical Building Block in Organic Synthesis

The inherent ring strain and the presence of a readily displaceable chlorine atom make this compound a versatile intermediate for the synthesis of more complex organic molecules. The chloromethyl group is susceptible to a variety of nucleophilic substitution and elimination reactions, providing a gateway to a diverse range of functionalized cyclobutane (B1203170) derivatives.

Synthesis of Complex Polycyclic Systems

While direct, detailed research on the application of this compound in the synthesis of complex polycyclic systems is not extensively documented in publicly available literature, its structural motifs suggest potential pathways for such transformations. The reactive chloromethyl group can serve as a handle for intramolecular cyclization reactions. For instance, after substitution of the chloride with a suitable nucleophile bearing an aromatic ring, an intramolecular Friedel-Crafts-type reaction could be envisioned to construct a fused ring system.

The general strategy would involve a two-step process:

Nucleophilic Substitution: Reaction of this compound with a nucleophile, such as an aniline (B41778) or phenol (B47542) derivative, to introduce a tethered aromatic ring.

Intramolecular Cyclization: Subsequent acid-catalyzed cyclization to form a new ring fused to the cyclobutane core.

The successful synthesis of various polycyclic systems often relies on cascade reactions, where a single starting material undergoes a series of bond-forming events. The functional handles on this compound make it a plausible candidate for initiating such cascades.

Construction of Spiro-Cyclobutane Architectures

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures. The construction of spiro-cyclobutane architectures can be approached using 1-(chloromethyl)cyclobutane derivatives. One potential synthetic route involves the reaction of the corresponding Grignard reagent, derived from this compound, with a cyclic ketone.

Another plausible approach is the use of this compound as an alkylating agent for a cyclic precursor that can subsequently undergo an intramolecular cyclization to form the spirocyclic system. For example, alkylation of a cyclic β-keto ester followed by an intramolecular alkylation could yield a spiro-cyclobutane derivative.

Recent research has highlighted the synthesis of indolyl-tethered spiro[cyclobutane-1,1′-indenes] through cascade reactions of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols. researchgate.netfigshare.com This demonstrates the feasibility of forming complex spiro-cyclobutane systems, and analogous strategies could potentially be adapted for derivatives of this compound.

Potential Spirocyclization Strategies Description Key Intermediates
Grignard AdditionAddition of a cyclobutylmethyl Grignard reagent to a cyclic ketone.1-(Butan-2-yl)cyclobutyl)magnesium chloride
Intramolecular AlkylationAlkylation of a cyclic precursor followed by intramolecular ring closure.Cyclic β-keto ester or similar active methylene (B1212753) compound
Cascade ReactionsMulti-step one-pot reactions to build the spirocyclic framework.Functionalized cyclobutane derivatives

Derivatization for the Synthesis of Novel Scaffolds with Potential Research Interest

The chloromethyl group of this compound is a key functional handle for derivatization. Nucleophilic substitution reactions allow for the introduction of a wide array of functional groups, leading to novel scaffolds with potential applications in various research areas, including medicinal chemistry and materials science.

The introduction of different nucleophiles can significantly alter the chemical and physical properties of the resulting molecule. For example, reaction with amines would yield cyclobutylmethylamines, while reaction with thiols would produce the corresponding sulfides. These new derivatives can then be further modified or screened for biological activity.

Nucleophile Resulting Functional Group Potential Scaffold Class
Amine (R-NH₂)Amine (-CH₂-NH-R)Cyclobutylmethylamines
Thiol (R-SH)Sulfide (-CH₂-S-R)Cyclobutylmethylsulfides
Azide (B81097) (N₃⁻)Azide (-CH₂-N₃)Azidomethylcyclobutanes
Cyanide (CN⁻)Nitrile (-CH₂-CN)Cyclobutylacetonitriles

The resulting derivatives can serve as versatile intermediates for further synthetic transformations. For instance, the azide functional group can undergo click chemistry reactions or be reduced to a primary amine, providing a route to more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.

Emerging Trends and Outlook in Cyclobutane Chemistry Research

The field of cyclobutane chemistry is experiencing a resurgence, driven by the increasing recognition of the unique properties that this strained ring system can impart to molecules. Historically, the synthesis of complex cyclobutane-containing molecules has been challenging. However, recent advancements in synthetic methodologies are overcoming these hurdles.

Emerging trends in this area include:

Photochemical [2+2] Cycloadditions: This classic method for forming cyclobutane rings is being refined with the use of visible-light photocatalysis, offering milder and more selective reaction conditions. nih.gov

Catalytic Enantioselective Methods: The development of new chiral catalysts is enabling the synthesis of enantiomerically pure cyclobutane derivatives, which is crucial for pharmaceutical applications.

C-H Functionalization: Direct functionalization of C-H bonds on the cyclobutane ring is a powerful strategy for introducing complexity in a more atom-economical manner. acs.org

Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane ring can be harnessed to drive ring-opening and rearrangement reactions, providing access to a variety of other cyclic and acyclic structures.

The outlook for cyclobutane chemistry is bright. As synthetic methods become more sophisticated, we can expect to see the incorporation of the cyclobutane motif into a wider range of functional molecules, from new pharmaceuticals to advanced materials. The development of novel building blocks like this compound will play a crucial role in this expansion, providing chemists with the tools they need to explore new chemical space.

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